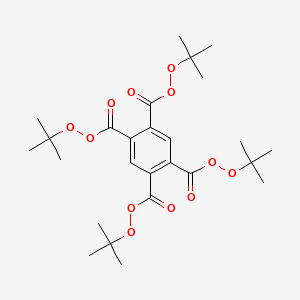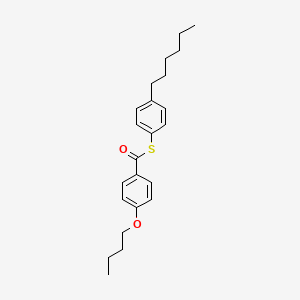
S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate: It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a butoxybenzene carbothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate typically involves the reaction of 4-butoxybenzoic acid with 4-hexylphenyl thiol in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or thioether derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe to study the interactions of thiol-containing molecules with biological targets. Its ability to undergo oxidation and reduction makes it a useful tool in redox biology studies.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Wirkmechanismus
The mechanism by which S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate exerts its effects is primarily through its ability to undergo redox reactions. The sulfur atom in the carbothioate group can participate in oxidation-reduction cycles, influencing the compound’s reactivity and interactions with other molecules. Molecular targets may include enzymes and proteins that are sensitive to redox changes, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
- S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate
- S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate
- S-(4-Pentylphenyl) 4-butoxybenzenecarbothioate
Comparison: Compared to these similar compounds, S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and overall chemical properties. The hexyl group provides a balance between hydrophobicity and steric effects, making this compound particularly interesting for applications requiring specific molecular interactions.
Eigenschaften
CAS-Nummer |
64409-00-3 |
|---|---|
Molekularformel |
C23H30O2S |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
S-(4-hexylphenyl) 4-butoxybenzenecarbothioate |
InChI |
InChI=1S/C23H30O2S/c1-3-5-7-8-9-19-10-16-22(17-11-19)26-23(24)20-12-14-21(15-13-20)25-18-6-4-2/h10-17H,3-9,18H2,1-2H3 |
InChI-Schlüssel |
VUMFXASQEAIEQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


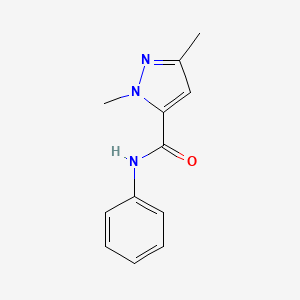
![N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14509360.png)



![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
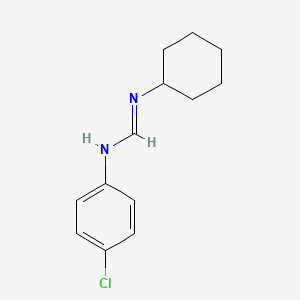
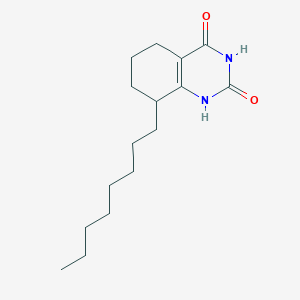
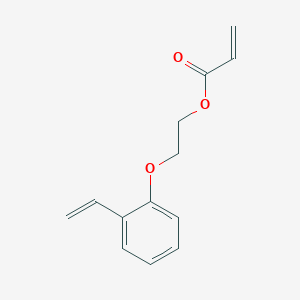
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)

![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)
